Hexachlororuthenium

Description

Properties

IUPAC Name |

hexachlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKWXPBDKSOVOK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

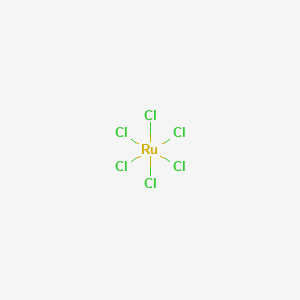

Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59201-33-1, 25443-63-4 | |

| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59201-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripotassium hexachlororuthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025443634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059201331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ruthenium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Hexachlororuthenium Species

Conventional Synthetic Routes to Hexachlororuthenium and its Salts

The traditional synthesis of this compound and its corresponding salts relies on established inorganic reactions, primarily utilizing hydrated ruthenium trichloride (B1173362) or ruthenium metal as the starting point. These methods are foundational in providing access to this important class of compounds.

Chemical Transformation Pathways

Several well-documented pathways exist for the synthesis of different hexachlororuthenate salts. The specific product depends on the ruthenium precursor, the counterion source, and the reaction conditions, particularly the presence of oxidizing agents.

Synthesis of Potassium Hexachlororuthenate(IV) (K₂[RuCl₆]): A common method for preparing the Ru(IV) salt involves the oxidation of a Ru(III) source. Typically, ruthenium(III) chloride (RuCl₃) is combined with potassium chloride (KCl) in an aqueous solution through which chlorine gas is passed. The chlorine acts as the oxidizing agent, converting ruthenium(III) to ruthenium(IV) and facilitating the precipitation of the dark red-brown crystalline powder of K₂[RuCl₆]. sigmaaldrich.comsigmaaldrich.com

Synthesis of Tripotassium Hexachlororuthenate(III) (K₃[RuCl₆]): The Ru(III) salt can be synthesized by reacting ruthenium trichloride with an excess of potassium chloride in an aqueous solution. ontosight.ai In the absence of an external oxidizing agent, the ruthenium remains in the +3 oxidation state, leading to the formation of K₃[RuCl₆]. ontosight.ai

Synthesis of Ammonium (B1175870) Hexachlororuthenate ((NH₄)₂[RuCl₆]): This salt is often produced on an industrial scale as a key step in ruthenium purification. uct.ac.zafishersci.fi The process typically begins with dissolving a ruthenium source, such as that obtained from scrubbing volatile ruthenium tetroxide (RuO₄) in hydrochloric acid, to form a solution containing various chloroaqua-ruthenium species. uct.ac.za This solution is then treated with ammonium chloride (NH₄Cl), causing the less soluble ammonium hexachlororuthenate to precipitate as blackish-red crystals. google.com This precipitation is a substitution reaction occurring in a strong hydrochloric acid medium. uct.ac.zafishersci.fi

| Salt | Precursor(s) | Key Reagents | Transformation |

| Potassium Hexachlororuthenate(IV) | Ruthenium(III) chloride, Potassium chloride | Chlorine gas (Cl₂) | Oxidation (Ru³⁺ → Ru⁴⁺) and precipitation |

| Tripotassium Hexachlororuthenate(III) | Ruthenium(III) chloride, Potassium chloride | None (excess KCl) | Salt formation and precipitation |

| Ammonium Hexachlororuthenate(IV) | Ruthenium tetroxide, Hydrochloric acid | Ammonium chloride (NH₄Cl) | Dissolution, speciation, and precipitation |

Optimization of Reaction Parameters

The efficiency, yield, and purity of hexachlororuthenate salt synthesis are highly dependent on the careful control of several reaction parameters. Extensive studies, particularly on the industrial-scale precipitation of ammonium hexachlororuthenate, have identified key variables for optimization. uct.ac.za

Key parameters that are optimized include:

Temperature and Time: In the synthesis of ammonium hexachlororuthenate, holding the initial hydrochloric acid solution of ruthenium at 80–95°C for three hours or more is crucial. google.comgoogle.com This "aging" step ensures the slow but thorough conversion of various aquated ruthenium chloride species into the stable [RuCl₆]³⁻ ion, which is necessary for high-yield precipitation. google.com

Stirring Rate: Vigorous agitation, for instance at 200 revolutions per minute (rpm) or more, during the addition of ammonium chloride promotes the rapid generation of crystal nuclei. google.comgoogle.com This leads to the formation of finer crystals, which reduces the incorporation of water into the crystal lattice and lowers the moisture content of the final product. google.com

Reactant Concentration: The concentration of hydrochloric acid and the precipitating agent (e.g., NH₄Cl) significantly affects the solubility of the product. The solubility of ammonium hexachlororuthenate decreases as the concentration of both HCl and NH₄Cl increases, thus driving the precipitation towards completion. uct.ac.za An excess of the ammonium chloride precipitant is typically used to maximize yield. uct.ac.za

Oxidizing Conditions: For Ru(IV) salts, ensuring complete oxidation is critical. In the synthesis of K₂[RuCl₆], this is achieved by bubbling chlorine gas through the solution. For other processes, oxidants like H₂O₂ have been investigated to control the ruthenium oxidation state. uct.ac.za

| Parameter | Optimal Condition/Rationale | Impact on Synthesis | Source(s) |

| Temperature | 80–95°C | Promotes conversion to [RuCl₆]³⁻; avoids vigorous water vaporization. | google.comgoogle.com |

| Pre-incubation Time | ≥ 3 hours | Ensures complete formation of the hexachloro species from aquated precursors. | google.comgoogle.com |

| Stirring Speed | ≥ 200 rpm | Generates fine crystals, reducing moisture content in the final product. | google.comgoogle.com |

| Post-addition Time | ≥ 1 hour | Allows for the completion of the precipitation process. | google.comgoogle.com |

| Reactant Concentration | High HCl and excess NH₄Cl | Decreases product solubility, thereby increasing the precipitation yield. | uct.ac.za |

Advanced Synthetic Approaches and Mechanistic Studies of Formation

Beyond conventional methods, modern synthetic chemistry offers advanced techniques for producing this compound species and for studying their formation mechanisms with high precision.

Novel Precursor Utilization Strategies

The choice of the initial ruthenium precursor profoundly influences the reaction pathway, conditions, and final product. Advanced strategies move beyond simple inorganic salts to employ specifically designed precursors.

Organometallic Precursors: Compounds such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂), (cymene)ruthenium dichloride dimer, and various phosphine (B1218219) or N-heterocyclic carbene (NHC) complexes serve as highly reactive and soluble starting materials. wikipedia.orguyanchem.commdpi.com Carbonylation of ruthenium trichloride, for example, yields chlorocarbonyl species that are precursors to Ru₃(CO)₁₂. wikipedia.org These organometallic compounds can facilitate the synthesis of ruthenium halide complexes under milder conditions compared to traditional routes.

Strategic Inorganic Precursors: The selection between different inorganic salts can be a deliberate strategy. For instance, using ammonium hexachlororuthenate itself as a precursor for preparing supported ruthenium catalysts offers advantages over using ruthenium trichloride. mdpi.com (NH₄)₂[RuCl₆] is more stable and leads to a higher dispersion of ruthenium species on the support, inhibiting particle agglomeration and resulting in a more active and stable catalyst. mdpi.commdpi.com

Hydrothermal Synthesis: This method involves reactions in aqueous solution at high temperatures and pressures within a sealed vessel (autoclave). youtube.com It allows for the synthesis of highly crystalline materials that may not be accessible via other routes. youtube.com By carefully controlling parameters such as the precursor type, temperature, and reaction time, the size, shape, and crystallinity of the resulting nanoparticles can be precisely managed. youtube.comkashanu.ac.ir

Laser-Induced Synthesis: A highly advanced technique involves using laser-induced thermal voxels for direct-write fabrication. In one application, ruthenium metal patterns were deposited directly from a solution of ammonium hexachlororuthenate(IV), demonstrating a spatially controlled synthesis at a micro-scale. osti.gov

In Situ Spectroscopic Monitoring of Synthetic Intermediates

Understanding the precise mechanism of formation requires the detection of transient intermediates that exist only for brief moments during the reaction. In situ spectroscopic techniques, which monitor the reaction as it happens, are indispensable for these mechanistic studies.

In Situ Infrared (IR) and Raman Spectroscopy: These techniques provide real-time information about changes in chemical bonds. In situ Fourier-transform infrared (FT-IR) spectroelectrochemistry has been used to monitor the reduction of ruthenium nitrosyl complexes. nih.govacs.org This method revealed that the primary step was the release of a pyridine (B92270) ligand, a finding that contradicted previous mechanistic assumptions and was only possible through direct observation of the reacting system. nih.govacs.org Temperature-variable IR spectroscopy has also been employed to identify gas-phase intermediates during the chemical vapor deposition of ruthenium films from organometallic precursors. d-nb.info

In Situ X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can determine the local atomic structure (bond lengths, coordination numbers) around the ruthenium atom, even in non-crystalline or solution states. Time-resolved in situ XAS has been successfully used to study the activation of a ruthenium catalyst, providing precise bond lengths for the transient intermediates formed during the activation process. osti.gov

Coupled Techniques: Combining techniques provides a more complete picture. For example, thermogravimetric analysis coupled with mass spectrometry (TG-MS) can simultaneously track mass loss with the identity of molecules being released from a precursor as it is heated, offering deep insight into decomposition mechanisms. d-nb.info

Role as a Precursor in Complex Inorganic Synthesis

Hexachlororuthenate salts are not only synthetic targets but also crucial starting materials for a wide array of other ruthenium-containing compounds, ranging from simple oxides to complex organometallic catalysts and coordination polymers.

Synthesis of Ruthenium Metal and Oxides: Ammonium hexachlororuthenate is considered a primary precursor for the production of high-purity ruthenium metal through thermal decomposition. researchgate.net Similarly, potassium hexachlororuthenate(IV) is utilized as a starting material for the synthesis of ruthenium(III) oxide. sigmaaldrich.comsigmaaldrich.com

Synthesis of Coordination Complexes: Hexachlororuthenate salts are valuable precursors for creating new coordination compounds through ligand substitution reactions. For example, trisindazolium [hexachlororuthenate(III)] is prepared as an intermediate for the synthesis of other indazole-containing ruthenium complexes. acs.org The reaction of (NH₄)₂[RuCl₆] with hydrazine (B178648) hydrate (B1144303) yields ammine complexes such as nitrogenpentaammineruthenium(II). cdnsciencepub.com

Catalyst Preparation: These salts are widely used to prepare both homogeneous and heterogeneous catalysts. K₂[RuCl₆] is employed as a catalyst in the oxidation of alcohols and aldehydes. sigmaaldrich.comsigmaaldrich.com (NH₄)₂[RuCl₆] has been used to prepare a highly effective activated carbon-supported catalyst for the hydrochlorination of acetylene (B1199291). mdpi.com In some cases, the hexachlororuthenate ion acts as a precursor to the true catalytic species, which is formed in situ under reaction conditions. researchgate.net

Precursors in Organometallic Chemistry: While ruthenium(III) chloride is a common entry point into organoruthenium chemistry, hexachlororuthenate salts serve as a stable, well-defined, and solid alternative source of ruthenium chloride species for these syntheses. wikipedia.org

Pathways to Other Ruthenium Coordination Compounds

The [RuCl₆]ⁿ⁻ anion is an excellent starting material for accessing a wide range of ruthenium coordination compounds through ligand substitution reactions. In these processes, the chloride ligands are displaced by other donor molecules, such as N-heterocycles, ammines, and various solvents, leading to the formation of new complexes.

Research has demonstrated the conversion of hexachlororuthenate into ammine complexes. For instance, the reaction of ammonium hexachlororuthenate(IV) or related aquochloro species with hydrazine (N₂H₄·H₂O) can produce a mixture of nitrogenpentaammineruthenium(II) and hexaammineruthenium(II) complexes. researchgate.net A more controlled reaction of a saturated solution of hydrazinium (B103819) chloride with potassium pentachloroaquaruthenate(III) can lead to the formation of chloropentaammineruthenium(III) dichloride, [Ru(NH₃)₅Cl]Cl₂. researchgate.net

Furthermore, the synthesis of a neutral chloro-formamide-ruthenium(III) complex has been achieved by reacting a hexachlororuthenate(III) salt with formamide (B127407). This approach successfully avoids the catalytic cleavage of the amide that can occur when using ruthenium trichloride hydrate as the starting material. pmf.unsa.ba The reaction involves heating [(CH₃)₂NH₂]₃[RuCl₆] with formamide in an ethanol-water mixture, resulting in a product where formamide coordinates to the ruthenium center through the carbonyl oxygen atom. pmf.unsa.ba

The versatility of hexachlororuthenate as a precursor is also evident in the synthesis of complexes containing bioactive ligands like indazole. While not a direct reaction of the [RuCl₆]³⁻ ion itself, indazole-containing precursors such as (Hind)₂[RuCl₅(ind)] are key intermediates. These can be further reacted to create more substituted species. For example, the complex trans-[RuIICl₂(ind)₄] was prepared in 61% yield by heating (Hind)trans-[RuIIICl₄(ind)₂] with additional indazole in an aqueous ethanol (B145695) solution. acs.org This highlights the stepwise substitution pathway originating from chloro-ruthenium species.

The following table summarizes selected synthetic pathways from hexachlororuthenate precursors to other coordination compounds.

Table 1: Synthesis of Ruthenium Coordination Compounds from Hexachlororuthenate Precursors

| Precursor | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| [(CH₃)₂NH₂]₃[RuCl₆]·(CH₃)₂NH₂Cl | Formamide, Ethanol/Water | Neutral Ru(III)-formamide complex | - | pmf.unsa.ba |

| (Hind)trans-[RuIIICl₄(ind)₂]* | Indazole, Ethanol/Water | trans-[RuIICl₂(ind)₄] | 61% | acs.org |

Note: (Hind)trans-[RuIIICl₄(ind)₂] is itself derived from ruthenium chloride sources, representing a downstream application of chloro-ruthenium precursor chemistry.

Synthesis of Organometallic Ruthenium Species

Hexachlororuthenate salts are indispensable starting materials for the synthesis of a wide range of organometallic ruthenium compounds, which are defined by the presence of at least one direct ruthenium-carbon bond. These products are often key catalysts or precursors for catalysts in important organic transformations.

A significant application is the production of dodecacarbonyltriruthenium, [Ru₃(CO)₁₂], a fundamental starting material in ruthenium carbonyl chemistry. High-yield (96%) synthesis of [Ru₃(CO)₁₂] has been achieved through the carbonylation of ammonium hexachlororuthenate in dry methanol (B129727) within an autoclave. nust.ac.zw This method provides a direct route from a common refinery-derived material to a crucial organometallic cluster. nust.ac.zw

Another pivotal organometallic precursor, dichlorido(1,5-cyclooctadiene)ruthenium(II) polymer, [RuCl₂(COD)]n, is readily prepared from hexachlororuthenate. The reaction of a dihydrogen hexachlororuthenate ([H₂RuCl₆]) solution with 1,5-cyclooctadiene (B75094) in ethanol under reflux yields the [RuCl₂(COD)]n polymer in 90% yield. nust.ac.zw This complex is a common precursor for many ruthenium catalysts, including Grubbs-type olefin metathesis catalysts. sci-hub.se

Similarly, the important phosphine complex dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], can be synthesized from hexachlororuthenate precursors. One modified procedure involves heating ammonium hexachlororuthenate with an excess of triphenylphosphine (B44618) in a water/methanol mixture to afford the product in 88% yield. nust.ac.zw An alternative route using a dihydrogen hexachlororuthenate solution and triphenylphosphine in methanol also produces the complex in high yield (87-95%). nust.ac.zw

More recently, hexachlororuthenate salts with lipophilic cations have been developed to improve solubility in organic solvents, enabling new synthetic routes. For example, tetra-n-octylammonium hexachlororuthenate(IV), ((Oct₄N)₂[RuCl₆]), serves as a precursor to homoleptic tetraaryl ruthenium(IV) complexes. rsc.org While initial attempts with ammonium hexachlororuthenate were unsuccessful due to poor solubility, the (Oct₄N)₂[RuCl₆] salt reacts with aryl Grignard reagents like 2-tolylmagnesium bromide in THF to produce Ru(2-tolyl)₄. rsc.orgchemrxiv.org This demonstrates a powerful method for creating air-stable ruthenium-aryl σ-bonded complexes. rsc.org

The table below details the synthesis of key organometallic species from hexachlororuthenate.

Table 2: Synthesis of Organometallic Ruthenium Species from Hexachlororuthenate Precursors

| Precursor | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| (NH₄)₂RuCl₆ | Carbon Monoxide (CO), Methanol | [Ru₃(CO)₁₂] | 96% | nust.ac.zw |

| [H₂RuCl₆] (solution) | 1,5-Cyclooctadiene (COD), Ethanol | [RuCl₂(COD)]n | 90% | nust.ac.zw |

| (NH₄)₂RuCl₆ | Triphenylphosphine (PPh₃), Water/Methanol | [RuCl₂(PPh₃)₃] | 88% | nust.ac.zw |

| [H₂RuCl₆] (solution) | Triphenylphosphine (PPh₃), Methanol | [RuCl₂(PPh₃)₃] | 87-95% | nust.ac.zw |

Coordination Chemistry and Electronic Structure Theory of Hexachlororuthenium Species

Ligand Field Theory and Crystal Field Stabilization Energy Calculations

Ligand Field Theory (LFT) is an extension of Crystal Field Theory (CFT) that incorporates aspects of Molecular Orbital (MO) theory to describe the electronic structure of coordination complexes. wikipedia.orglibretexts.org In an octahedral [RuCl₆]ⁿ⁻ complex, the electrostatic field created by the six chloride ligands removes the degeneracy of the ruthenium d-orbitals. The five d-orbitals split into two distinct energy levels: a lower-energy, triply degenerate set (t₂g) consisting of the dxy, dyz, and dxz orbitals, and a higher-energy, doubly degenerate set (eg) comprising the dz² and dx²-y² orbitals. wikipedia.orglibretexts.org The energy separation between these levels is denoted as Δo (or 10Dq). wikipedia.org

The Crystal Field Stabilization Energy (CFSE) quantifies the net stabilization of the complex resulting from the preferential occupation of the lower-energy t₂g orbitals by the d-electrons. wikipedia.orglibretexts.org It is calculated based on the electron configuration within the split d-orbitals. Each electron in a t₂g orbital contributes -0.4Δo to the stabilization, while each electron in an eg orbital contributes +0.6Δo to the destabilization. libretexts.orgyoutube.com

For hexachlororuthenium complexes, the CFSE depends on the oxidation state of ruthenium and the spin state of the complex. The chloride ligand typically creates a weak ligand field, which often results in high-spin complexes.

[RuCl₆]³⁻ (d⁵, high-spin): The electron configuration is t₂g³ eg².

CFSE = (3 × -0.4Δo) + (2 × +0.6Δo) = -1.2Δo + 1.2Δo = 0 Δo

[RuCl₆]²⁻ (d⁴, high-spin): The electron configuration is t₂g³ eg¹.

CFSE = (3 × -0.4Δo) + (1 × +0.6Δo) = -1.2Δo + 0.6Δo = -0.6Δo

The table below summarizes the CFSE calculations for possible spin states of the common this compound ions.

| Ion | Ru Oxidation State | d-Electron Count | Spin State | t₂g Electrons | eg Electrons | CFSE Calculation | Total CFSE |

| [RuCl₆]³⁻ | Ru(III) | 5 | High-Spin | 3 | 2 | (3 x -0.4Δo) + (2 x +0.6Δo) | 0 Δo |

| [RuCl₆]³⁻ | Ru(III) | 5 | Low-Spin | 5 | 0 | (5 x -0.4Δo) + (0 x +0.6Δo) | -2.0Δo |

| [RuCl₆]²⁻ | Ru(IV) | 4 | High-Spin | 3 | 1 | (3 x -0.4Δo) + (1 x +0.6Δo) | -0.6Δo |

| [RuCl₆]²⁻ | Ru(IV) | 4 | Low-Spin | 4 | 0 | (4 x -0.4Δo) + (0 x +0.6Δo) | -1.6Δo |

This table presents theoretical CFSE values based on electron distribution in an idealized octahedral field.

Computational Electronic Structure Analysis (DFT, Ab Initio, GW Approach)

Modern computational chemistry provides powerful tools for in-depth analysis of the electronic structure of this compound species. arxiv.org

Density Functional Theory (DFT): DFT is a widely used method for studying coordination complexes due to its balance of computational cost and accuracy. discoveracs.org Calculations using functionals like B3LYP can predict molecular geometries, redox potentials, and electronic spectra. For negatively charged species like [RuCl₆]⁴⁻, computational models must properly account for environmental effects; for instance, using a polarized continuum model (PCM) for the solvent is crucial for accurately predicting the ground state geometry and spin multiplicity. researchgate.net

Ab Initio Methods: High-level ab initio (from first principles) wavefunction-based methods, such as Coupled Cluster (CCSD(T)) and Multireference Configuration Interaction (MRCI), offer greater accuracy, though at a significantly higher computational cost. researchgate.netrsc.org These methods are often used to benchmark the results from DFT or to study systems with strong electron correlation, where standard DFT may be less reliable. rsc.org For example, MRCI has been used alongside DFT to investigate the spin states of ruthenium complexes. researchgate.net

GW Approach: The GW approximation (GWA) is a sophisticated many-body perturbation theory method used to calculate quasiparticle energies (electron addition/removal energies) and electronic excitation energies with high accuracy. uclouvain.bearxiv.org It is often applied as a correction to initial DFT calculations to address the well-known band-gap problem in solids and orbital energy discrepancies in molecules. uclouvain.becond-mat.de The GWA calculates the self-energy as a product of the single-particle Green's function (G) and the dynamically screened Coulomb interaction (W), providing a more physically rigorous description of electron correlation effects than standard DFT functionals. cond-mat.de

Spin State Energetics and Transition Predictions

The small energy difference between high-spin and low-spin states in some transition metal complexes can lead to a phenomenon known as spin crossover. Theoretical chemistry plays a vital role in predicting the energetics of these different spin states. rsc.org

For this compound complexes, computational studies have explored the potential energy surfaces of different spin multiplicities. In the case of the hypothetical [RuCl₆]⁴⁻ (a Ru(II), d⁶ species), DFT and MRCI calculations have shown that the ground state is highly sensitive to the molecular geometry. researchgate.net In-vacuo geometry optimization incorrectly predicts a quintet (high-spin) ground state. However, when the geometry is optimized in a simulated solvent environment, which leads to a shortening of the Ru-Cl bonds, the calculations correctly predict a singlet (low-spin) ground state. researchgate.net

This demonstrates the delicate balance between the ligand field strength (which is a function of bond length) and the spin-pairing energy. By calculating the potential energy curves for low-spin and high-spin states as a function of the Ru-Cl bond distance, a critical point where the two states cross can be predicted. researchgate.net Time-dependent DFT (TD-DFT) can further be used to calculate the energies of excited states for each spin multiplicity, allowing for the prediction of electronic transitions. researchgate.net

The table below shows a summary of computational findings for the ground state of a theoretical [RuCl₆]⁴⁻ complex.

| Method | Conditions | Predicted Ground State | Key Finding |

| DFT/MRCI | In Vacuo Geometry Optimization | Quintet (High-Spin) | Incorrectly predicts the high-spin state as the ground state. researchgate.net |

| DFT/MRCI | Solvent-Optimized Geometry | Singlet (Low-Spin) | Correctly predicts the low-spin ground state due to shorter M-L bonds. researchgate.net |

Relativistic Effects in Electronic Structure Calculations

For heavier elements like ruthenium (Z=44), relativistic effects become significant and must be included in accurate electronic structure calculations. wikipedia.orgacademie-sciences.fr These effects arise because inner-shell electrons move at speeds that are a considerable fraction of the speed of light. wikipedia.org

There are three main relativistic effects:

Scalar Relativistic Effects: This leads to a contraction and energetic stabilization of s and p orbitals (direct effect) and a corresponding expansion and destabilization of d and f orbitals (indirect effect), which are more effectively screened from the nucleus by the contracted inner orbitals. academie-sciences.fr

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. It causes the splitting of orbital energy levels with an orbital angular momentum quantum number (l) greater than zero. academie-sciences.fr For the [RuCl₆]ⁿ⁻ complex, SOC is particularly important for the t₂g orbitals, which are derived from the metal d-orbitals. This interaction can lift the degeneracy of the t₂g set, influencing the fine structure of electronic spectra and magnetic properties. researchgate.netaps.org

Breit Interaction: This accounts for the magnetic interaction between electrons and is generally a smaller correction than the other two effects. arxiv.org

In this compound, SOC has a profound effect on the electronic states. For the paramagnetic [RuCl₆]³⁻ (d⁵) species, SOC splits the ground state term, leading to a complex set of low-lying electronic states that influence its magnetic behavior. researchgate.net Failure to include these relativistic effects can lead to incorrect predictions of molecular properties.

Molecular Orbital Theory and Bonding Interactions

Molecular Orbital (MO) theory provides a comprehensive description of bonding in coordination complexes by considering the combination of metal and ligand atomic orbitals to form molecular orbitals that extend over the entire molecule. wikipedia.orglabxchange.org In an octahedral [ML₆] complex, the ligand orbitals are treated as a group (Symmetry Adapted Linear Combinations, or SALCs) that can overlap with metal orbitals of the same symmetry. libretexts.org

The primary bonding interactions in [RuCl₆]ⁿ⁻ are:

σ-Bonding: The six ligand σ-orbitals combine to form SALCs of a₁g, t₁u, and eg symmetry. These overlap with the ruthenium 4d(eg), 5s(a₁g), and 5p(t₁u) orbitals, respectively. libretexts.org This interaction leads to the formation of six bonding σ molecular orbitals (primarily ligand in character) and six antibonding σ* molecular orbitals (primarily metal in character). The metal d-orbitals of eg symmetry are directly involved in this interaction, raising their energy significantly. libretexts.org

The MO diagram for [RuCl₆]ⁿ⁻ shows the eg orbitals are antibonding with respect to the σ-framework (σ), while the t₂g orbitals are antibonding with respect to the π-framework (π). The energy gap between these t₂g and eg sets of orbitals corresponds to the ligand field splitting parameter, Δo. libretexts.org

Theoretical Prediction of Molecular Geometry and Vibrational Modes

Computational methods are routinely used to predict the equilibrium geometry and vibrational frequencies of molecules like this compound. The process typically involves an energy minimization calculation where the positions of the atoms are adjusted until the lowest energy structure is found. mckendree.edu

Geometry Optimization: Using methods like DFT or Hartree-Fock (HF), the theoretical equilibrium geometry can be determined. mckendree.eduuprm.edu For an isolated [RuCl₆]ⁿ⁻ ion, the calculation should result in a perfect octahedral geometry (Oh symmetry) with equal Ru-Cl bond lengths, as this represents the minimum on the potential energy surface. researchgate.net

Vibrational Analysis: Once the optimized geometry is found, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. For a stable structure at a true energy minimum, all calculated vibrational frequencies will be real (positive numbers). The presence of imaginary frequencies indicates that the structure is a saddle point (a transition state) rather than a minimum. researchgate.net

Theoretical vibrational frequencies are often systematically overestimated compared to experimental values, primarily due to the harmonic approximation used in the calculation and basis set limitations. researchgate.net To improve agreement with experimental data from infrared (IR) or Raman spectroscopy, the calculated frequencies are often multiplied by an empirical scaling factor, which is specific to the computational method and basis set used. researchgate.net For example, DFT methods like B3LYP generally provide better agreement with experimental vibrational spectra than the Hartree-Fock method. mckendree.edu

Advanced Spectroscopic and Structural Elucidation Techniques for Hexachlororuthenium

X-ray Diffraction Analysis of Hexachlororuthenium Derivatives

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic and molecular structure of crystalline materials, including salts of the hexachlororuthenate anion. acs.org By analyzing the diffraction patterns of X-rays scattered by the crystal lattice, precise information about bond lengths, angles, and crystal packing can be obtained. acs.orgresearchgate.net

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. materialsproject.org This technique requires a well-ordered single crystal, which, when exposed to an intense X-ray beam, produces a unique diffraction pattern. acs.org Analysis of this pattern yields precise atomic coordinates, from which exact bond lengths and angles can be calculated. researchgate.net

For hexachlororuthenate derivatives, this method has been used to define the geometry of the [RuCl₆]ⁿ⁻ anion and to understand how it is influenced by the counter-ion. In the well-studied potassium hexachlororuthenate(IV) (K₂[RuCl₆]), the [RuCl₆]²⁻ anion adopts a nearly perfect octahedral geometry. researchgate.netpublish.csiro.au The crystal structure is cubic, belonging to the Fm-3m space group, isomorphous with K₂[PtCl₆]. publish.csiro.aux-mol.com The Ru-Cl bond lengths are highly uniform, reported to be 2.33 Å. publish.csiro.au Another study determined this distance to be 2.29 Å. x-mol.com

The choice of a different, larger cation can lead to different crystal systems and packing arrangements. For example, the complex [C₂₂H₂₄N₃]₂[RuCl₆]·4CH₂Cl₂ crystallizes in a monoclinic system, where the [RuCl₆]²⁻ anion interacts with the large organic cations. uomustansiriyah.edu.iq

Table 1: Selected Single-Crystal X-ray Diffraction Data for Hexachlororuthenate Derivatives

| Compound | Crystal System | Space Group | Ru-Cl Bond Length (Å) | Reference(s) |

| K₂[RuCl₆] | Cubic | Fm-3m | 2.33 | publish.csiro.au |

| K₂[RuCl₆] | Cubic | Fm-3m | 2.29 ± 0.04 | x-mol.com |

| [C₂₂H₂₄N₃]₂[RuCl₆]·4CH₂Cl₂ | Monoclinic | Not specified | Not specified | uomustansiriyah.edu.iq |

This interactive table provides a summary of crystallographic data obtained from single-crystal X-ray diffraction studies.

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to characterize polycrystalline materials. canterbury.ac.nztandfonline.com Instead of a single crystal, a powdered sample is used, which contains a vast number of small, randomly oriented crystallites. researchgate.net The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. tandfonline.com

For this compound compounds, PXRD is crucial for several purposes:

Phase Identification: By comparing the experimental diffraction pattern with standard patterns in databases like the International Centre for Diffraction Data (ICDD), the crystalline phase can be identified. mdpi.com For instance, PXRD has been used to confirm the identity of synthesized (NH₄)₂RuCl₆. mdpi.com

Purity Assessment: The presence of crystalline impurities can be detected if their characteristic diffraction peaks are present in the pattern. researchgate.net This is essential in syntheses, such as the preparation of high-purity ruthenium powder from (NH₄)₂RuCl₆, where the complete conversion to the metallic Ru phase is monitored by PXRD. mdpi.com

Structural Characterization: While less precise than single-crystal methods, PXRD can be used to determine lattice parameters and confirm the crystal structure. canterbury.ac.nz It has been applied to characterize supported catalysts, such as (NH₄)₂RuCl₆ on activated carbon, although in some cases, the diffraction peaks of the active species may be too broad or weak to be distinguished from the support's signal. mdpi.com

Single-Crystal X-ray Crystallography for Precise Geometry

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. researchgate.net These methods are complementary; a molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in its polarizability. researchgate.nettandfonline.com For centrosymmetric molecules like the octahedral [RuCl₆]ⁿ⁻ anion, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa. These techniques are powerful tools for studying the strength and nature of metal-ligand bonds. tandfonline.comcore.ac.uk

The vibrational spectra of hexachlororuthenate salts are dominated by the internal modes of the [RuCl₆]ⁿ⁻ anion. For an octahedral [MX₆] species, there are six fundamental vibrational modes. In the case of [RuCl₆]²⁻, resonance Raman spectroscopy has been particularly effective for identifying the Raman-active modes. cdnsciencepub.com

The key vibrational modes for the [RuCl₆]²⁻ anion include:

ν₁(a₁g): The symmetric Ru-Cl stretching mode, which is Raman active and typically appears as a strong, polarized band.

ν₂(e₉): The asymmetric stretching mode, which is also Raman active.

ν₅(t₂₉): The bending mode, which is Raman active.

ν₃(t₁ᵤ) and ν₄(t₁ᵤ): The IR-active stretching and bending modes, respectively.

Studies have identified these frequencies, providing direct insight into the Ru-Cl bond strength. The resonance Raman spectrum of the [RuCl₆]²⁻ ion shows progressions in the ν₁(a₁g) mode, confirming the octahedral geometry in the ground state. cdnsciencepub.com Infrared studies have identified the strong Ru-Cl stretching absorption (ν₃) in the 300-340 cm⁻¹ range. tandfonline.comresearchgate.net

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) for the [RuCl₆]²⁻ Anion

| Mode | Symmetry | Activity | [Ph₄P]₂[RuCl₆] (80 K) cdnsciencepub.com | General IR Range tandfonline.comresearchgate.net |

| ν₁ | a₁g | Raman | 338 | - |

| ν₂ | e₉ | Raman | 280 | - |

| ν₃ | t₁ᵤ | IR | - | ~320-350 |

| ν₅ | t₂₉ | Raman | 180 | - |

This interactive table presents the key vibrational modes for the hexachlororuthenate(IV) anion as determined by spectroscopic studies.

Vibrational spectroscopy can also provide information about intermolecular interactions within the crystal lattice, such as hydrogen bonding between the cation and the hexachlororuthenate anion. uomustansiriyah.edu.iqchegg.com These interactions can influence the crystal packing and may be reflected as subtle shifts in the vibrational frequencies or the appearance of new bands in the spectrum. chegg.com

In the crystal structure of [C₂₂H₂₄N₃]₂[RuCl₆]·4CH₂Cl₂, a two-dimensional network is formed through C-H···Cl intermolecular hydrogen bonds, which were characterized using IR spectroscopy and X-ray diffraction. uomustansiriyah.edu.iq In another study, Raman spectra of ammonium (B1175870) hexachlorometallate salts suggested the presence of weak hydrogen bonding interactions between the ammonium cations and the [MCl₆]²⁻ octahedra. mdpi.com The nature and strength of these interactions are dependent on the specific cation present in the salt, demonstrating how the choice of counter-ion can modulate the supramolecular structure.

Analysis of Metal-Ligand Vibrations

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, investigates the electronic transitions between orbitals within a molecule. jaea.go.jp For transition metal complexes like hexachlororuthenate, the spectra provide valuable information on both d-d transitions and charge-transfer transitions. tandfonline.comjaea.go.jp

The electronic absorption spectra of hexachlororuthenate complexes are characterized by intense bands that are assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a chloride-based molecular orbital to a ruthenium-based molecular orbital. tandfonline.comdoaj.org

For [RuCl₆]³⁻ (a 4d⁵ system), an LMCT band has been reported at 348 nm. doaj.org In hydrochloric acid solutions, this species is predominant at high HCl concentrations (7–10 M).

For [RuCl₆]²⁻ (a 4d⁴ system), intense LMCT transitions from the chloride ligands to the Ru(IV) center are observed. tandfonline.comcdnsciencepub.com In various derivatives, these bands appear in the 325–420 nm range. tandfonline.com Weaker absorptions at lower energies are typically assigned to spin-forbidden d-d transitions within the ruthenium metal center. tandfonline.com For a low-spin Ru(IV) complex in an octahedral field, d-d transitions such as ³T₁₉→³E₉ can be assigned based on the Tanabe-Sugano diagram. tandfonline.com

Resonance Raman spectroscopy experiments are often correlated with the electronic absorption spectrum, as irradiating into an LMCT band can selectively enhance the vibrational modes associated with the chromophore. cdnsciencepub.com

Table 3: Selected Electronic Transitions for Hexachlororuthenate Ions

| Ion | Transition Type | Wavelength/Energy Range | Solvent/Matrix | Reference(s) |

| [RuCl₆]³⁻ | LMCT | 348 nm | Not specified | doaj.org |

| [RuCl₆]²⁻ | LMCT | 325-420 nm | Water, DMSO | tandfonline.com |

| [RuCl₆]²⁻ | d-d (³T₁₉→³E₉) | Not specified | Not specified | tandfonline.com |

This interactive table summarizes key electronic absorption data for different hexachlororuthenate species.

UV-Vis Spectroscopy for d-d Transitions and Charge Transfer Bands

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within transition metal complexes like this compound. The spectra of such complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge transfer (CT) bands. libretexts.org

In octahedral complexes, d-d transitions involve the excitation of an electron from the lower energy t₂g orbitals to the higher energy eg orbitals. libretexts.org These transitions are characteristically weak, with molar extinction coefficients (ε) generally less than 1,000 L mol⁻¹ cm⁻¹, because they are Laporte (parity) forbidden. libretexts.orglibretexts.org For d-d transitions, the molar extinction coefficient values can be as low as 0.5 to 20 Lmol⁻¹cm⁻¹. uomustansiriyah.edu.iq The color of many transition metal complexes arises from these d-d transitions, which occur in the visible or ultraviolet part of the spectrum. uomustansiriyah.edu.iq

In contrast, charge transfer bands are significantly more intense, with ε values often exceeding 50,000 L mol⁻¹ cm⁻¹, as they are Laporte-allowed. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. libretexts.org In the case of this compound, which features a metal ion in a relatively high oxidation state and ligands with available lone pairs, ligand-to-metal charge transfer (LMCT) bands are prominent. uomustansiriyah.edu.iqbpchalihacollege.org.in These LMCT transitions result in the reduction of the metal center. bpchalihacollege.org.in The high intensity of CT bands can sometimes obscure the weaker d-d transitions, necessitating careful analysis or the use of more concentrated solutions to resolve the d-d bands. libretexts.org

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Description | Typical Wavelength Range | Molar Extinction Coefficient (ε) |

| d-d Transitions | Electron excitation between metal d-orbitals (t₂g → eg) | Visible Region | Weak (< 1,000 L mol⁻¹ cm⁻¹) |

| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from ligand-based orbitals to metal-based orbitals | UV-Visible Region | Strong (> 50,000 L mol⁻¹ cm⁻¹) |

Luminescence Properties and Excited State Dynamics

The study of luminescence and excited-state dynamics provides crucial information about the photophysical properties of materials, which is vital for applications in molecular photonic devices like LEDs and displays. stfc.ac.uk Upon photoexcitation, molecules can relax through various radiative (luminescence) and non-radiative pathways. The dynamics of these excited states, particularly in the solid state, can differ significantly from those in solution. stfc.ac.uk

For ruthenium complexes, understanding the excited-state evolution is key to designing systems for applications such as artificial photosynthesis and photovoltaics. researchgate.net Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to monitor the ultrafast processes that occur after light absorption. researchgate.net For instance, studies on related ruthenium complexes have shown that the initial Franck-Condon state can evolve to the lowest energy excited state on a femtosecond timescale. researchgate.net While specific luminescence data for this compound is not extensively detailed in the provided context, the general principles suggest that its excited states would be influenced by the interplay of d-d and charge transfer states. The presence of multiple excited states can lead to complex decay pathways, with lifetimes ranging from picoseconds to microseconds. stfc.ac.uk

Organic π-radicals offer insights into excited-state dynamics that can be relevant to paramagnetic complexes like this compound. nii.ac.jp The unique excited-state dynamics in these systems can be harnessed to enhance photochemical stability or facilitate efficient energy transfer processes. nii.ac.jp

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies

Investigation of Paramagnetism via EPR

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species with unpaired electrons, known as paramagnetic centers. ceric-eric.eu As this compound(III) is a d⁵ complex, it possesses unpaired electrons and is therefore EPR active. EPR spectroscopy provides detailed information about the electronic structure, local symmetry, and magnetic properties of paramagnetic species. unipg.it

The technique is based on the resonant absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. ceric-eric.eu Analysis of the resulting EPR spectrum can determine the g-factor and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electron. nih.gov This information is invaluable for characterizing the nature of the metal center, its oxidation state, and its interactions with the surrounding ligands. ceric-eric.euunipg.it EPR is a powerful tool for investigating transition metal complexes, radicals, and various materials with applications in catalysis, electronics, and medicine. ceric-eric.euunipg.it

Advanced NMR Techniques for Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating molecular structure and dynamics in solution. itaca-sb.it While standard NMR is typically challenging for paramagnetic compounds due to the significant line broadening caused by the unpaired electrons, advanced NMR techniques can still provide valuable information.

For paramagnetic species, the large magnetic moment of the unpaired electron can cause substantial shifts and rapid relaxation of nuclear spins, leading to very broad NMR signals that can be difficult to detect. msu.edu However, specialized pulse sequences and experimental setups can be used to acquire spectra of paramagnetic molecules. These experiments can provide insights into the solution behavior of complexes like this compound, including ligand exchange dynamics and interactions with the solvent or other species. itaca-sb.it The study of nuclear spin relaxation rates, for example, can offer details on molecular motion and flexibility over a wide range of timescales. itaca-sb.it

Mass Spectrometry for Molecular Identification and Mechanistic Intermediates

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of chemical species. For inorganic complexes like this compound, mass spectrometry can confirm the molecular identity and purity of a sample.

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for characterizing coordination compounds in solution. researchgate.net ESI-MS can be used to identify the parent ion of the complex and any fragments, providing structural information. Furthermore, mass spectrometry is instrumental in studying reaction mechanisms by detecting and identifying transient intermediates. For example, in the study of other ruthenium complexes, ESI-MS has been used to observe transitory dimeric species, helping to elucidate decomposition pathways. researchgate.net In the context of this compound, mass spectrometry could be employed to monitor its stability in solution and identify products of ligand substitution or redox reactions.

Table 2: Summary of Spectroscopic and Analytical Techniques for this compound

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Electronic transitions (d-d and charge transfer), ligand field strength. |

| Luminescence Spectroscopy | Radiative decay pathways, excited-state energies and lifetimes. |

| Time-Resolved Spectroscopy | Dynamics of excited-state relaxation and energy transfer. |

| Electron Paramagnetic Resonance (EPR) | Presence and environment of unpaired electrons, g-values, hyperfine coupling. |

| Nuclear Magnetic Resonance (NMR) | Solution structure and dynamics (challenging due to paramagnetism). |

| Mass Spectrometry (MS) | Molecular weight confirmation, identification of fragments and reaction intermediates. |

Reactivity and Reaction Mechanisms of Hexachlororuthenium

Ligand Substitution Reactions and Kinetic Studies

Ligand substitution in hexachlororuthenium complexes involves the replacement of one or more chloride ligands by other species. libretexts.orgsavemyexams.com These reactions are fundamental to the synthesis of new ruthenium compounds. wikipedia.org The rates and mechanisms of these substitutions are influenced by factors including the nature of the incoming ligand, the solvent, and temperature. solubilityofthings.com

Kinetic studies provide insight into the mechanism of ligand substitution. A key example is the aquation of the hexachlororuthenate(III) ion, [RuCl₆]³⁻, where a chloride ligand is replaced by a water molecule. core.ac.uk

The reaction is represented by the equilibrium: [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻

The forward reaction is the aquation step, and the reverse is the anation step. For the aquation of [RuCl₆]³⁻, the rate law was found to be pseudo-first-order. core.ac.uk Conversely, the anation reaction, involving the displacement of the coordinated water molecule by a chloride ion, follows a second-order rate law. core.ac.uk

Detailed kinetic investigations have allowed for the determination of specific rate constants and the calculation of activation parameters, which describe the energy requirements and molecular ordering of the transition state. core.ac.uk

Table 1: Kinetic and Activation Parameters for the [RuCl₆]³⁻ / [RuCl₅(H₂O)]²⁻ System at 25°C

| Reaction | Rate Law Order | Rate Constant | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) |

|---|---|---|---|---|---|

| Aquation | Pseudo-first-order | k_aq = 52.1 (±3.7) x 10⁻³ s⁻¹ core.ac.uk | 90.1 (±1.2) kJ·mol⁻¹ core.ac.uk | 87.7 (±1.2) kJ·mol⁻¹ core.ac.uk | 24.7 (±4.3) J·K⁻¹·mol⁻¹ core.ac.uk |

| Anation | Second-order | k_an = 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ core.ac.uk | 88.0 (±1.4) kJ·mol⁻¹ core.ac.uk | 85.6 (±1.4) kJ·mol⁻¹ core.ac.uk | -11.2 (±4.7) J·K⁻¹·mol⁻¹ core.ac.uk |

Data sourced from kinetic studies on the interconversion of hexachlororuthenate(III) and aquapentachlororuthenate(III). core.ac.uk

The positive entropy of activation for the aquation reaction suggests a dissociative mechanism, where the rate-determining step involves the breaking of the Ru-Cl bond, leading to a more disordered transition state. core.ac.ukcapes.gov.br In contrast, the negative entropy of activation for the anation reaction is consistent with an associative mechanism, where the incoming chloride ion attacks the complex, forming a more ordered, higher-coordination-number transition state. core.ac.ukresearchgate.net

The solvent plays a critical role in ligand substitution reactions by solvating the reactants and intermediates, which can significantly affect the reaction rate. solubilityofthings.comnumberanalytics.com Polar solvents are generally required to dissolve the charged hexachlororuthenate complexes. spcmc.ac.in These can be categorized as polar protic (e.g., water, alcohols) and polar aprotic. spcmc.ac.inlibretexts.org

For reactions proceeding through a dissociative pathway, such as the aquation of [RuCl₆]³⁻, polar protic solvents can stabilize the forming intermediate and the departing ligand, potentially accelerating the rate. libretexts.orgyoutube.com However, the effect is complex. Studies have shown that the aquation rate constant for [RuCl₆]³⁻ decreases as the concentration of hydrochloric acid increases. core.ac.uk This is attributed to the common ion effect, where the increased chloride concentration shifts the initial equilibrium away from the aquated product, and also to changes in solvent activity. core.ac.uk

In contrast, for associative mechanisms, polar protic solvents can form hydrogen bonds with anionic nucleophiles, effectively shielding them and reducing their reactivity, which can slow the reaction rate. spcmc.ac.inyoutube.com Therefore, the choice of solvent is a crucial parameter for controlling the outcome and speed of ligand substitution reactions involving this compound.

Rate Law Determination and Activation Parameters

Redox Chemistry and Electrochemical Pathways

A defining feature of ruthenium chemistry is the accessibility of multiple stable oxidation states, most commonly Ru(II), Ru(III), and Ru(IV). wikipedia.orgresearchgate.net Hexachlororuthenate ions, [RuCl₆]³⁻ (Ru(III)) and [RuCl₆]²⁻ (Ru(IV)), are central to this redox chemistry. The interconversion between these and other oxidation states can be achieved through chemical or electrochemical means. researchgate.netrsc.org

The hexachlororuthenate system can undergo both oxidation and reduction to access a wide range of ruthenium oxidation states, from Ru(0) to Ru(VIII). ingentaconnect.com The Ru(III)/Ru(IV) couple is particularly important. Ru(IV) complexes are generally stronger oxidizing agents than their Ru(III) counterparts. The specific transformation depends on the reacting agent and conditions. researchgate.netresearchgate.net

Table 2: Selected Oxidation State Transformations Involving Ruthenium Chloride Species

| Initial Species/State | Reagent/Condition | Product Species/State | Transformation Type |

|---|---|---|---|

| [RuCl₆]³⁻ (Ru(III)) | Chemical or Electrochemical Oxidation | [RuCl₆]²⁻ (Ru(IV)) | Oxidation researchgate.netresearchgate.net |

| [RuCl₆]³⁻ (Ru(III)) | Hydrazine (B178648) (N₂H₄) | [Ru(NH₃)₅N₂]²⁺ (Ru(II)) | Reduction & Ligand Substitution cdnsciencepub.com |

| Ru(III) chloride hydrate (B1144303) | KMnO₄ / NaIO₄ | RuO₄ (Ru(VIII)) | Oxidation ingentaconnect.comresearchgate.net |

| [RuCl₆]³⁻ (Ru(III)) | Sodium borohydride (B1222165) (NaBH₄) | Ruthenium colloids (Ru(0)) | Reduction |

| [RuCl₆]²⁻ (Ru(IV)) | Chemical or Electrochemical Reduction | [RuCl₆]³⁻ (Ru(III)) | Reduction researchgate.netresearchgate.net |

This table summarizes common redox reactions starting from ruthenium chloride complexes.

These transformations are fundamental in catalysis, where a ruthenium complex may cycle through multiple oxidation states during a catalytic process. researchgate.netuliege.be For instance, RuO₄, generated in situ from ruthenium chloride, is a powerful oxidant used in organic synthesis. ingentaconnect.com

Electron transfer (ET) is the fundamental process underlying redox reactions. wikipedia.org In transition metal complexes like hexachlororuthenate, ET can occur through two primary mechanisms:

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant without any change in the coordination sphere of either reactant. The reactants come into contact, the electron tunnels from one to the other, and they separate. mdpi.com This pathway is common for reactions that are fast and where ligand substitution is slow, as is the case for the [RuCl₆]³⁻/[RuCl₆]²⁻ self-exchange. The integrity of the Ru-Cl bonds is maintained throughout the process.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate between the oxidant and the reductant. A ligand is shared between the two metal centers, creating a conduit for the electron to travel. This requires at least one of the complexes to be substitutionally labile to allow the bridging ligand to enter its coordination sphere. After the electron is transferred, the bridged intermediate dissociates.

The specific pathway for a given reaction depends on the nature of the reactants and the reaction conditions. The transfer of electrons can also be mediated by an electrode surface in electrochemical reactions, where the electrode acts as either an electron sink (oxidation) or an electron source (reduction). researchgate.net

Oxidation State Transformations

Identification and Characterization of Reaction Intermediates

In the context of this compound reactions, intermediates can arise from both ligand substitution and redox processes. core.ac.ukmdpi.com For instance, in dissociative ligand substitution, a five-coordinate intermediate such as [RuCl₅]²⁻ would be formed. capes.gov.br In redox reactions, ruthenium species in unstable or transient oxidation states can be considered intermediates. mdpi.com

Several analytical techniques are employed to detect and characterize these fleeting species.

Table 3: Techniques for Characterizing Reaction Intermediates in this compound Chemistry

| Technique | Application and Insights Provided |

|---|---|

| Cyclic Voltammetry (CV) | Used to study redox processes. It can identify the formation of electrochemically active intermediates and determine their redox potentials, providing information about species in different oxidation states. researchgate.netrsc.orgresearchgate.net |

| UV-Vis Spectroscopy | Can detect intermediates that have distinct electronic absorption spectra from the reactants and products. Time-resolved spectroscopy can track the formation and decay of these species on very fast timescales. mdpi.com |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | This technique is specific for detecting species with unpaired electrons (paramagnetic). It is highly effective for characterizing Ru(III) complexes ([RuCl₆]³⁻ is a d⁵ system) and other paramagnetic intermediates formed during redox reactions. |

| Mass Spectrometry (MS) | Particularly with electrospray ionization (ESI-MS), this method can detect charged intermediates directly from the reaction solution, providing their mass-to-charge ratio and thus their composition. ethz.ch |

For example, in the aquation of [RuCl₆]³⁻, the product [RuCl₅(H₂O)]²⁻ can be considered a stable intermediate in a sequence of stepwise aquation reactions and has been well-characterized. core.ac.uk In more complex redox reactions, such as the oxidation of organic substrates by ruthenium-oxo species generated from hexachlororuthenate, transient Ru(II) intermediates have been observed using UV-Vis spectroscopy. mdpi.com

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transition metal compounds, including this compound. mdpi.compkusz.edu.cn These theoretical studies provide a molecular-level understanding of reaction pathways, complementing experimental findings and offering predictive insights into chemical reactivity. mdpi.comnih.gov By modeling the potential energy surface of a reaction, researchers can identify crucial transient structures and map the energetic landscape that governs the transformation from reactants to products. numberanalytics.comnumberanalytics.com

Transition State Analysis

The transition state is a critical, fleeting configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy pathway between reactants and products. numberanalytics.comucsb.edu Its analysis is fundamental to understanding reaction kinetics, as the energy required to reach this state—the activation energy (Ea)—determines the reaction rate. numberanalytics.comnumberanalytics.com Computational methods, such as DFT, are employed to locate these first-order saddle points on the potential energy surface and calculate their energies. ucsb.edutau.ac.il

A notable application of this analysis is in the study of reactions catalyzed by this compound derivatives. For instance, in the hydrochlorination of acetylene (B1199291), where ammonium (B1175870) hexachlororuthenate ((NH₄)₂RuCl₆) is used as a catalyst precursor, DFT calculations have been pivotal. mdpi.comsemanticscholar.org A 2012 study calculated the activation barrier for the reaction catalyzed by RuCl₃, a species derived from the precursor, to be 9.1 kcal·mol⁻¹. semanticscholar.org This relatively low barrier suggests that Ru-based catalysts are good candidates for this industrial process. semanticscholar.org

Further computational studies on the hydrochlorination of acetylene using a [Bmim]Cl-RuCl₃ catalyst system have provided more detailed transition state analysis. mdpi.com The reaction active energy (ΔG) for the rate-controlling step was determined, offering a quantitative measure of the kinetic feasibility of the proposed mechanism. mdpi.com

Ligand exchange reactions, such as the aquation of the hexachlororuthenate(III) ion, have also been examined. The activation parameters for this process provide insight into the transition state of the substitution reaction.

| Reaction | Catalyst System / Complex | Computational Method | Calculated Activation Energy / Parameter | Source |

|---|---|---|---|---|

| Acetylene Hydrochlorination | RuCl₃ (from (NH₄)₂RuCl₆) | DFT | 9.1 kcal·mol⁻¹ | semanticscholar.org |

| Acetylene Hydrochlorination | [Bmim]Cl-RuCl₃ | DFT | 10.12 kcal·mol⁻¹ (Reaction Active Energy ΔG for controlling step) | mdpi.com |

| Aquation of [RuCl₆]³⁻ | [RuCl₆]³⁻ in aqueous solution | Experimental/Kinetic Study | Eₐ = 90.1 kJ·mol⁻¹ (21.5 kcal·mol⁻¹) | |

| Aquation of [RuCl₆]³⁻ | [RuCl₆]³⁻ in aqueous solution | Experimental/Kinetic Study | ΔH‡ = 87.7 kJ·mol⁻¹ (20.9 kcal·mol⁻¹) | |

| Aquation of [RuCl₆]³⁻ | [RuCl₆]³⁻ in aqueous solution | Experimental/Kinetic Study | ΔS‡ = 24.7 J·K⁻¹·mol⁻¹ |

Energy Profile Mapping

Energy profile mapping involves plotting the potential energy of a system as it evolves along the reaction coordinate. youtube.comrsc.org This provides a visual representation of the entire reaction pathway, including reactants, products, intermediates, and transition states. rsc.org These profiles are crucial for comparing different possible mechanistic pathways and determining the most energetically favorable route. rsc.org

Computational studies on the [Bmim]Cl-RuCl₃ catalyzed hydrochlorination of acetylene have mapped out the energy profile for the reaction. mdpi.com By performing an Intrinsic Reaction Coordinate (IRC) scan from the energy saddle point of the transition state, the pathway was verified to connect the reactants and products through the calculated transition state structure. mdpi.com The energy profile revealed that the formation of the initial transition state is the most energy-demanding and therefore rate-controlling step of the entire process. mdpi.com The subsequent steps, including the formation of an intermediate and the final product, were associated with a significant release of energy, indicating they are thermodynamically favorable. mdpi.com

| Reaction Step | Description | Calculated Energy Change (kcal·mol⁻¹) | Source |

|---|---|---|---|

| TS1 Formation | Formation of the first transition state (rate-controlling step) | +10.12 | mdpi.com |

| INT2 Formation | Energy release from the second transition state to form the co-adsorbed product | -25.31 | mdpi.com |

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis by Hexachlororuthenium and its Derivatives

In homogeneous catalysis, the [RuCl₆]ⁿ⁻ anion, typically as a salt like potassium hexachlororuthenate(IV), serves as a convenient starting material for generating catalytically active species in solution. sigmaaldrich.comchemicalbook.com These reactions benefit from the catalyst being in the same phase as the reactants, often leading to high activity and selectivity under milder conditions.

Ruthenium complexes derived from this compound are highly effective for both hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen) reactions. These processes are fundamental in organic synthesis for the transformation of unsaturated and saturated compounds, respectively.

The mechanisms of these reactions are often cooperative, involving both the metal center and the associated ligands. anu.edu.au A common pathway for the hydrogenation of polar bonds (like C=O and C=N) involves ruthenium hydride complexes. researchgate.net These can be classified into two main types:

Inner-Sphere Mechanism: The substrate directly coordinates to the ruthenium center before the hydride transfer occurs.

Outer-Sphere Mechanism: The hydride is transferred from the ruthenium complex to the substrate without prior coordination. researchgate.net

Pioneering work by Noyori demonstrated that catalysts featuring a ruthenium center and a Lewis basic ligand (like an amine) can facilitate highly efficient and enantioselective hydrogenation. anu.edu.au In these systems, H₂ is cleaved heterolytically across the Ru-N bond, generating a ruthenium-hydride (Ru-H) and a protonated ligand (N-H). anu.edu.au The subsequent transfer of H⁻ and H⁺ to a polarized substrate, such as a ketone, proceeds with low energy barriers. anu.edu.au

Dehydrogenation can proceed via several pathways. One established mechanism involves the oxidative addition of a C-H bond to the metal center, followed by β-hydride elimination. nih.gov A more recent, bio-inspired strategy utilizes a ruthenium catalyst with a redox-active ligand. This approach facilitates an intermolecular hydrogen atom transfer, enabling the dehydrogenation of alkanes under milder conditions than traditional methods. nih.gov The activity of ruthenium as a dehydrogenation catalyst is part of a broader trend among noble metals, with the general activity order being Pd > Pt > Ru > Rh. mdpi.com

Table 1: Mechanistic Pathways in Ruthenium-Catalyzed Hydrogenation/Dehydrogenation

| Mechanism Type | Description | Key Intermediates | Typical Substrates |

|---|---|---|---|

| Metal-Ligand Cooperation | Involves heterolytic cleavage of H₂ across a metal-ligand bond. | Ruthenium hydride (Ru-H) and protonated ligand (e.g., N-H). | Ketones, Imines. anu.edu.auresearchgate.net |

| Oxidative Addition/β-Hydride Elimination | C-H bond adds to the metal center, followed by elimination of a hydride from the adjacent carbon. | Metal-alkyl and metal-hydride species. | Alkanes. nih.gov |

| Intermolecular Hydrogen Atom Transfer | A radical intermediate abstracts a hydrogen atom from the substrate, facilitated by a redox-active ligand. | Aryl radicals, redox-active ligand complexes. | Alkanes, Heterocycles. nih.gov |

This compound salts, particularly potassium hexachlororuthenate(IV), are widely used as catalysts or catalyst precursors for the oxidation of organic compounds, such as alcohols and aldehydes. sigmaaldrich.comchemicalbook.com The catalytic cycle in these reactions often involves the formation of high-valent ruthenium-oxo (Ru=O) species as the active oxidant.

For instance, in water oxidation catalysis, ruthenium complexes can undergo a series of proton-coupled electron transfer steps. A Ru(II) complex can be oxidized to a Ru(IV)=O species, which is then further oxidized to Ru(V)=O. nih.gov This highly electrophilic species can react with a water molecule to form an O-O bond, a critical step in the generation of molecular oxygen (O₂). nih.gov

A similar principle applies to oxygen transfer reactions, such as the epoxidation of alkenes. Ruthenium porphyrin complexes, which can be synthesized from ruthenium precursors, can sensitize the photochemical epoxidation of an alkene using water as the oxygen atom donor. iupac.org The proposed mechanism involves the one-electron oxidation of the initial Ru(II) complex, coordination of a hydroxide (B78521) ion, and subsequent deprotonation to form a metal-oxo complex (e.g., Ru(IV)=O). iupac.org This species then transfers its oxygen atom to the alkene, forming the epoxide and regenerating a reduced form of the ruthenium catalyst. iupac.org The process of transferring an oxygen atom from a metal-oxo complex to a substrate is a key feature of many oxidation reactions catalyzed by transition metals. bioline.org.br

Table 2: Ruthenium-Catalyzed Oxidation Reactions

| Reaction Type | Substrate Example | Product Example | Key Oxidizing Species |

|---|---|---|---|

| Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Ru(IV/V)=O |

| Water Oxidation | Water | Dioxygen (O₂) | Ru(V)=O, Ru(IV)-peroxo. nih.gov |

Ruthenium-catalyzed C-H activation has become a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into more complex functional groups (e.g., C-C, C-N, C-O). sigmaaldrich.commdpi.com This approach streamlines synthesis by avoiding the need for pre-functionalized starting materials, thus reducing waste and reaction steps. sigmaaldrich.commdpi.com this compound can serve as a precursor for the various ruthenium(II) complexes often employed in these reactions. mdpi.com

The mechanism of Ru-catalyzed C-H activation typically involves the coordination of a directing group on the substrate to the ruthenium center. This brings a specific C-H bond into proximity with the metal, allowing for cleavage. rsc.org Several C-H bond cleavage pathways have been identified:

Oxidative Addition: The C-H bond adds across the metal center, forming alkyl-ruthenium-hydride species. rsc.org

Metathesis: A concerted bond-breaking and bond-making step. rsc.org

Base-Assisted Deprotonation: An external or internal base abstracts the proton as the C-Ru bond is formed. rsc.org

Once the Ru-C bond is formed, the resulting ruthenacycle intermediate can react with a variety of coupling partners to functionalize the C-H bond. rsc.org Ruthenium catalysts have shown distinct regioselectivity; for example, in the arylation of certain ligands, ruthenium catalysts can favor ortho-C–H bond arylation. univ-rennes.fr This strategy has been applied to a wide range of transformations, including arylation, alkenylation, and annulation reactions. mdpi.com

While early transition metals (like titanium and zirconium) have historically dominated olefin polymerization, late transition metals, including ruthenium, have emerged as a versatile class of catalysts. d-nb.inforsc.org Derivatives of this compound can be used to synthesize the active catalyst complexes for these transformations. The goal in developing these catalysts is to control the balance between the rate of polymer chain growth and the rate of chain transfer, which determines the molecular weight of the resulting polymer or oligomer. d-nb.info

Catalysts based on late transition metals, such as iron and cobalt complexes with 2,6-bis(imino)pyridyl ligands, have been extensively studied for ethylene (B1197577) oligomerization and polymerization. unam.mx Ruthenium can form analogous complexes. The steric and electronic properties of the ligands surrounding the metal center are crucial in determining the catalyst's activity and the properties of the resulting polymer. d-nb.infounam.mx For example, bulky substituents on the ligands can suppress chain transfer, leading to the formation of high molecular weight polymers. d-nb.info

In some systems, ruthenium catalysts can exhibit unique behavior. For instance, certain nickel catalysts, which are electronically similar to potential ruthenium systems, can perform a "chain-running" process, where the metal center moves along the polymer chain before adding the next monomer. This results in polymers with specific branching patterns that differ from those produced by traditional Ziegler-Natta catalysts. d-nb.info

C-H Activation and Functionalization Catalysis

Role as a Precursor for Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which are typically gases or liquids. wikipedia.orgchemistrystudent.com A major advantage of this approach is the ease of separating the catalyst from the reaction mixture, allowing for recycling and use in continuous processes. frontiersin.org this compound is a valuable precursor for preparing supported ruthenium catalysts.

The preparation of a heterogeneous ruthenium catalyst typically begins with the deposition of a ruthenium precursor, such as a hexachlororuthenate salt, onto a high-surface-area support material. researchgate.netresearchgate.net Common supports include metal oxides (e.g., alumina, silica (B1680970), titania), zeolites, and carbon. frontiersin.org

The process generally involves the following steps:

Impregnation/Adsorption: The support material is mixed with a solution of the this compound salt (e.g., K₂RuCl₆ in water). The precursor adsorbs onto the surface of the support. chemistrystudent.com

Drying: The solvent is removed by heating, leaving the ruthenium precursor dispersed on the support.

Calcination and/or Reduction: The dried material is heated to high temperatures. Calcination in air can convert the precursor to ruthenium oxide (RuO₂). Subsequent reduction, typically under a hydrogen flow, converts the oxide or the chloride precursor directly into highly dispersed metallic ruthenium nanoparticles. frontiersin.org

These nanoparticles are the active sites where the catalytic reaction occurs. nih.gov For example, Ru nanoparticles supported on materials like H-β zeolite or Metal-Organic Frameworks (MOFs) have shown high activity for the hydrogenation of biomass-derived molecules like levulinic acid in aqueous media. frontiersin.org The interaction between the ruthenium nanoparticles and the support material can significantly influence the catalyst's activity, selectivity, and stability. mdpi.com

Table 3: Examples of Supported Ruthenium Catalysts from Precursors

| Support Material | Catalyst Example | Target Reaction | Reference |

|---|---|---|---|

| H-β Zeolite | Ru-HRO/H-β | Levulinic Acid Hydrogenation | frontiersin.org |

| MIL-101(Cr) (MOF) | Ru@MIL-101(Cr) | Levulinic Acid Hydrogenation | frontiersin.org |

| HY-Zeolite | Ru@HY-zeolite | Levulinic Acid Hydrogenation | frontiersin.org |

Surface Deposition and Active Site Formation

Catalyst Design Principles and Activity Optimization